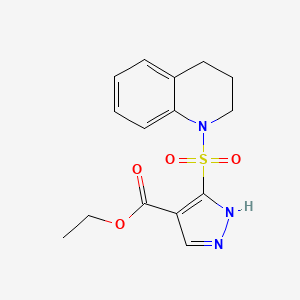
ethyl 5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE: is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Sulfonyl Intermediate: This step involves the sulfonylation of tetrahydroquinoline using sulfonyl chloride under basic conditions.
Pyrazole Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly for treating infections and metabolic disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their function. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid
- 5-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)-1,2-dihydropyridin-2-one
- ETHYL 5-[5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXYLATE
Uniqueness: ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a tetrahydroquinoline sulfonyl group with a pyrazole carboxylate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-15(19)12-10-16-17-14(12)23(20,21)18-9-5-7-11-6-3-4-8-13(11)18/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,16,17) |
InChI Key |
ZHFSPVCPZVFFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















